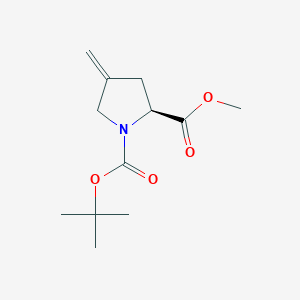
Methyl 2-bromothiazole-5-carboxylate
Vue d'ensemble
Description
Methyl 2-bromothiazole-5-carboxylate (MBTC) is a synthetic compound that has been used in a variety of scientific research applications. It is a brominated thiazole derivative and has been identified as a valuable tool in the field of organic and medicinal chemistry. MBTC has been investigated for its potential use in the synthesis of pharmaceuticals and other compounds of interest. It has been used in a variety of biochemical and physiological experiments, as well as in laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Transformation
- One-pot Synthesis : Methyl 2-bromothiazole-5-carboxylate can be synthesized through a one-pot reaction involving methyl β-methoxyacrylate, N-bromosuccinimide, H2O, and thiourea, yielding a 68% yield after diazotization and bromination (Li-li, 2008).
- Synthesis via Halogen-Metal Exchange : This compound has been used in the synthesis of thiazole-2- and thiazole-5-carboxylic acid via a halogen-metal exchange reaction, offering a new method for synthesizing these acids (Beyerman, Berben & Bontekoe, 2010).
Catalysis and Reaction
- Catalytic Applications : this compound has been utilized in palladium-catalysed direct arylation of heteroaromatics. Its use prevents the formation of dimers or oligomers, allowing high yields in the formation of biheteroaryls (Fu, Zhao, Bruneau & Doucet, 2012).
Medicinal Chemistry
- Antitumor Activity : Novel compounds synthesized using this compound showed weak growth inhibition on HepG2 cell lines. This compound did not show cytotoxicity to human normal liver cell line HL-7702, suggesting selective cytotoxicity on tumor cell lines (Huang, Zhang, Zhang, Wang & Xiao, 2017).
Natural Product Synthesis
- Synthesis of Anithiactins and Thiasporine : this compound has been used in the total synthesis of anithiactins A-C and thiasporine A. This work represented the first total synthesis of anithiactin B and C (Vaaland, Lindbäck & Sydnes, 2019).
Mécanisme D'action
Propriétés
IUPAC Name |
methyl 2-bromo-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLVIKMXFBRZDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378502 | |
| Record name | Methyl 2-bromothiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54045-74-8 | |
| Record name | Methyl 2-bromothiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-bromothiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthetic route described in the research for Methyl 2-bromothiazole-5-carboxylate?
A1: The research paper [] outlines a novel, one-pot synthesis of Methyl 2-aminothiazole-5-carboxylate from readily available starting materials. This compound is then efficiently converted to this compound via diazotization and bromination. This synthetic route is significant because it offers a simpler and potentially more cost-effective method compared to previously established procedures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














